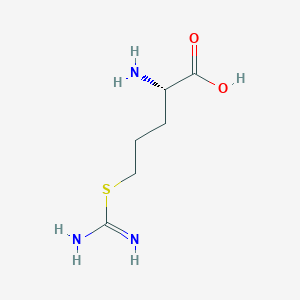

(2S)-2-amino-5-(carbamimidoylsulfanyl)pentanoic acid

Description

- Thioarginine (hydrobromide) is a colorimetric substrate for arginase , an enzyme that plays a crucial role in the urea cycle.

- Arginase hydrolyzes thioarginine, releasing 2-amino-5-mercaptovaleric acid . This product reacts with DTNB (Ellman’s reagent) to form 2-nitro-5-thiobenzoate , which can be quantified by colorimetric detection at 412 nm. This measurement serves as an indicator of arginase activity .

Properties

IUPAC Name |

(2S)-2-amino-5-carbamimidoylsulfanylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-12-6(8)9/h4H,1-3,7H2,(H3,8,9)(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLUHPKQYRNGFP-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CSC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CSC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

- The synthetic route for thioarginine (hydrobromide) involves the reaction of L-norvaline with aminoiminomethylthio (SCCCN@H=O) in the presence of hydrobromic acid (HBr).

- Industrial production methods may vary, but the key step remains the formation of the thioarginine compound.

Chemical Reactions Analysis

- Thioarginine primarily undergoes hydrolysis by arginase, leading to the release of 2-amino-5-mercaptovaleric acid.

- Common reagents include hydrobromic acid (HBr) and the arginase enzyme itself.

- The major product formed is 2-amino-5-mercaptovaleric acid.

Scientific Research Applications

Biochemistry and Enzymology: Thioarginine serves as a valuable substrate for studying arginase activity in vitro.

Metabolism Research: Researchers use it to investigate arginine metabolism and its implications in various physiological processes.

Drug Development: Understanding arginase inhibition by thioarginine may lead to potential therapeutic strategies.

Mechanism of Action

- Thioarginine inhibits arginase by binding to its active site, preventing the hydrolysis of arginine.

- The molecular target is the arginase enzyme itself, and the pathway involves blocking the conversion of arginine to urea and L-ornithine.

Comparison with Similar Compounds

- Thioarginine stands out due to its specific interaction with arginase.

- Similar compounds include Nω-hydroxy-L-arginine (NOHA) , which also interacts with arginase but serves as an intermediate in nitric oxide synthase (NOS) activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.